molecular formula C12H27NaO4P B3028200 Monosodium monolauryl phosphate CAS No. 17026-83-4

Monosodium monolauryl phosphate

Cat. No.: B3028200
CAS No.: 17026-83-4
M. Wt: 289.30 g/mol
InChI Key: ZVVYVLPTTHGSPZ-UHFFFAOYSA-N
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Description

Monosodium monolauryl phosphate (CAS 17026-83-4 , CID 23676665 ) is an organophosphate compound and sodium salt with the molecular formula C12H26NaO4P . Its structure consists of a dodecyl (lauryl) chain linked to a phosphate group, forming an anionic surfactant . The SMILES notation for the compound is [Na+].CCCCCCCCCCCCOP(O)([O-])=O . According to available data, there has been little to no documented interest in the biological or pharmacological application of this specific lauryl phosphate ester . As a result, its primary research value is anticipated to be in non-biological fields. Potential research applications could include its investigation as a specialty surfactant or emulsifying agent in material science for the synthesis of nanoparticles or in the development of advanced detergent formulations. Its mechanism of action in these contexts would stem from its amphiphilic nature; the long hydrophobic lauryl chain interacts with non-polar substances, while the hydrophilic phosphate head group allows for solubility in water, thereby reducing surface tension and stabilizing mixtures. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17026-83-4

Molecular Formula

C12H27NaO4P

Molecular Weight

289.30 g/mol

IUPAC Name

sodium;dodecyl hydrogen phosphate

InChI

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);

InChI Key

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOP(=O)(O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)O.[Na]

Other CAS No.

50957-96-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Monosodium Monolauryl Phosphate

Established Synthetic Methodologies for Monoalkyl Phosphates

The synthesis of monoalkyl phosphates, including monolauryl phosphate (B84403), is well-established and can be achieved through several methodologies. A predominant method involves the reaction of a corresponding alcohol with a phosphorylating agent. rsc.orgresearchgate.net The most common industrial approach is the reaction of a fatty alcohol, such as lauryl alcohol, with phosphorus pentoxide (P₂O₅). google.comresearchgate.net This reaction is complex and typically results in a mixture of products, including the desired monoalkyl phosphate, as well as dialkyl phosphate and free phosphoric acid. google.com

Another established route is the phosphorylation of alcohols using polyphosphoric acid (PPA). researchgate.netuctm.edu For instance, bis(hydroxyethyl) terephthalate (B1205515) has been phosphorylated with PPA in an aprotic solvent to create new monoalkyl phosphate esters. uctm.edu The reaction between PPA and various alcohols has been studied, indicating that product formation is linked to the acid's strength. researchgate.net Additionally, simpler monoalkyl phosphates have been formed under various conditions, including the interaction of pyrophosphoric acid with an alcohol in benzene. researchgate.net

To improve the yield of the mono-ester, specific techniques can be employed. For example, adding water to the reaction mixture of lauryl alcohol and phosphorus pentoxide can hydrolyze other acid phosphate esters, thereby enhancing the production of monolauryl phosphate. google.com The direct esterification of phosphoric acid with an alcohol is also a possible pathway, though it can be less reactive. google.com Novel methods using catalysts, such as a Schiff base manganese complex, have been shown to produce high yields and selectivity for monoalkyl phosphate esters from equimolar amounts of phosphoric acid and lauryl alcohol. cjcatal.comresearchgate.net

Summary of Synthetic Methodologies for Monoalkyl Phosphates
MethodReactantsKey CharacteristicsTypical ProductsReference
Phosphorylation with P₂O₅Alcohol (e.g., Lauryl Alcohol), Phosphorus Pentoxide (P₂O₅)Common industrial method; reaction is non-discreet.Mixture of monoalkyl phosphate, dialkyl phosphate, and phosphoric acid. google.comresearchgate.net
Phosphorylation with PPAAlcohol, Polyphosphoric Acid (PPA)Product formation correlated to acid strength.Monoalkyl phosphate esters. researchgate.netuctm.edu
Esterification with Phosphoric AcidAlcohol (e.g., Lauryl Alcohol), Phosphoric AcidCan be inefficient; often requires catalysts for high yield and selectivity.Monoalkyl phosphate. google.comresearchgate.net
Reaction with Pyrophosphoric AcidAlcohol, Pyrophosphoric AcidA method for preparing long-chain monoalkyl phosphates.Monoalkyl phosphates. researchgate.netresearchgate.net

Exploration of Derivatives and Structural Analogs

The properties of monosodium monolauryl phosphate can be finely tuned by modifying its structure. These modifications include altering the length of the alkyl chain, changing the counter-ion, and utilizing various phosphorylation and esterification processes to introduce different functional groups.

The length of the alkyl chain is a critical determinant of the physicochemical properties of alkyl phosphate surfactants. Research on self-assembled monolayers (SAMs) of alkyl phosphates on titanium oxide surfaces has demonstrated a clear correlation between chain length and the structural integrity of the monolayer. acs.org

A study involving a series of alkyl phosphates with chain lengths from C10 to C18 revealed that longer chains promote better-ordered and more densely packed monolayers. acs.orgethz.ch Specifically, a higher degree of order and packing density was observed for alkyl phosphates with chains containing more than 15 carbon atoms. acs.org This increased order is reflected in a lower contact angle hysteresis and a film thickness that aligns with theoretical expectations for highly crystalline films. acs.orgamazonaws.com In contrast, shorter-chain alkyl phosphates tend to form less-ordered, liquid-like films. The antimicrobial activity of certain phosphonium-based ionic liquids has also been shown to increase with the lengthening of the alkyl group chain of the fatty acid anion. iaea.org

Impact of Alkyl Chain Length on Phosphate Monolayer Properties
Alkyl Chain LengthObserved Properties of Self-Assembled Monolayers (SAMs)Reference
C10 - C14Less ordered, more liquid-like films. acs.org
> C15Higher degree of order and packing density. acs.org
C18Film thickness approaches theoretical values for well-ordered SAMs. acs.org

The properties of alkyl phosphates are significantly influenced by the nature of the counter-ion, particularly in the distinction between monosalt and disalt forms. Monosodium phosphate (NaH₂PO₄) is the monosalt form, containing the dihydrogen phosphate anion (H₂PO₄⁻). wikipedia.orgpatsnap.com This form is acidic, with a pKa value in the range of 6.8-7.2, and acts as a weak acid in solution by donating a proton. wikipedia.orgpatsnap.com

In contrast, the disalt form, such as disodium (B8443419) phosphate (Na₂HPO₄), is alkaline. foodadditives.net This difference in acidity is fundamental to their application. Monosodium phosphate is often used as a buffering agent to maintain a stable pH, an acid regulator, and a sequestrant in various applications, including food and water treatment. foodadditives.netbellchem.com The ability to form either a mono- or disalt allows for precise control over the pH and buffering capacity of formulations containing the alkyl phosphate.

Comparison of Monosodium and Disodium Phosphate Forms
PropertyMonosalt Form (e.g., this compound)Disalt Form (e.g., Disodium Lauryl Phosphate)Reference
Chemical NatureAcidicAlkaline foodadditives.net
AnionDihydrogen Phosphate (H₂PO₄⁻)Hydrogen Phosphate (HPO₄²⁻) wikipedia.org
Function in SolutionActs as a weak acid (proton donor).Acts as a weak base (proton acceptor). patsnap.com
Primary UseAcid regulator, buffering agent.Buffering agent, emulsifier. foodadditives.netbellchem.com

The core reactions for creating monolauryl phosphate are phosphorylation and esterification. google.comcjcatal.com

Phosphorylation is the process of adding a phosphate group to the lauryl alcohol molecule. A common method involves reacting lauryl alcohol with phosphorus pentoxide (P₄O₁₀). google.com This reaction, however, does not produce a single product; under ideal conditions with a stoichiometric excess of lauryl alcohol, it can yield an almost equimolar mixture of monoalkyl phosphate (MAP) and dialkyl phosphate (DAP). google.com To manage the reactivity and hygroscopic nature of P₂O₅, it can be dispersed in a medium like machine oil. researchgate.net One study optimized this process and found that a mole ratio of lauryl alcohol to P₂O₅ of 2.0 at 80°C for 4 hours, followed by hydrolysis, yielded a product mixture containing 66.12% monododecyl phosphate. researchgate.net Polyphosphoric acid is another effective phosphorylating agent. google.com

Esterification is the reaction between an alcohol and an acid to form an ester. The direct esterification of phosphoric acid with lauryl alcohol is a pathway to monolauryl phosphate, but its low reactivity can be a challenge. google.com To overcome this, catalytic systems have been developed. A notable example is the use of a solid catalyst prepared by anchoring a Schiff base manganese complex to silicotungstic acid. cjcatal.comresearchgate.net This catalyst has demonstrated a very high yield (93%) and selectivity (>98%) for the desired monoalkyl phosphate ester when reacting phosphoric acid with an equimolar amount of lauryl alcohol, showcasing excellent reusability over multiple cycles. cjcatal.comresearchgate.net Other methods include the acetic anhydride-mediated activation of inorganic phosphate for the selective conversion of simple aliphatic alcohols into mono-alkyl phosphate esters. researchgate.netrsc.org

Summary of Phosphorylation and Esterification Processes for Lauryl Phosphate
ProcessReagentsConditions & FindingsReference
PhosphorylationLauryl Alcohol, Phosphorus Pentoxide (P₂O₅/P₄O₁₀)The reaction is non-discreet and typically yields a mixture of mono- and di-esters. Using a dispersant for P₂O₅ can improve handling. google.comresearchgate.net
Catalytic EsterificationLauryl Alcohol, Phosphoric Acid, Solid Catalyst (e.g., L1-Mn-SiW)Achieves high yield (93%) and selectivity (>98%) for the monoester with excellent catalyst reusability. cjcatal.comresearchgate.net
Mediated EsterificationAliphatic Alcohols, Phosphoric Acid, Acetic AnhydrideAllows for selective conversion to mono-alkyl phosphate esters at a laboratory scale. researchgate.netrsc.org

Fundamental Mechanistic Investigations of Monosodium Monolauryl Phosphate

Surface Active Properties and Interfacial Phenomena

The defining characteristic of a surfactant is its ability to modify the properties of interfaces. Monosodium monolauryl phosphate (B84403) effectively reduces the interfacial energy between different phases, a phenomenon rooted in the molecular structure of the compound.

Mechanisms of Surface Tension Reduction

As an amphiphilic molecule, monosodium monolauryl phosphate spontaneously adsorbs at the air-water interface. The hydrophobic lauryl tail orients itself away from the aqueous phase and towards the air, while the hydrophilic sodium phosphate headgroup remains hydrated in the water. This molecular arrangement disrupts the cohesive hydrogen bonding network among water molecules at the surface. By inserting themselves between the water molecules, the surfactant molecules reduce the energy required to expand the surface area, thereby lowering the surface tension. The effectiveness of this process increases with surfactant concentration until the interface becomes saturated and aggregates begin to form in the bulk solution, a point known as the critical micelle concentration (CMC). At its CMC of 2.9 mmol/L (at 60°C), sodium monododecyl phosphate can lower the surface tension of water to 22 mN/m. researchgate.net

Interfacial Adsorption Behavior and Film Formation

The adsorption of this compound at the air-water interface is a dynamic process governed by the diffusion of individual surfactant molecules (monomers) from the bulk solution to the surface. Initially, the rate of adsorption is high, leading to a rapid decrease in surface tension. As the surface becomes more populated, an energy barrier to further adsorption can arise due to electrostatic repulsion between the anionic phosphate headgroups already at the interface. nih.gov This leads to the formation of a charged monolayer film.

While specific thermodynamic data such as the Gibbs free energy of adsorption for this compound are not extensively detailed in the reviewed literature, the general principles for anionic surfactants apply. The process is spontaneous, driven by the unfavorable interaction of the hydrophobic tail with water (the hydrophobic effect). scirp.org The resulting adsorbed film is initially fluid-like, with the surfactant molecules having lateral mobility. The packing density and ordering of this film increase with bulk concentration until the point of saturation is reached at the CMC.

Solution-Phase Aggregation and Self-Assembly Dynamics

Above a certain concentration, and under specific conditions, individual surfactant monomers in solution overcome their electrostatic repulsions and spontaneously associate into organized aggregates. This self-assembly is a thermodynamically driven process aimed at minimizing the unfavorable contact between the hydrophobic tails and water.

Micellization Thermodynamics and Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which this self-assembly begins. However, for monoalkyl phosphates, the aggregation behavior can be complex, with studies reporting the formation of vesicles at concentrations below the traditional CMC. For instance, in aqueous solutions of monopotassium monododecyl phosphate, vesicle aggregates were observed at a very dilute concentration of 1.2 mM, while the transition to micelles occurred at a higher CMC of 20 mM. nih.gov In another study focusing on sodium monododecylphosphate (SDP) in the presence of guanidinium (B1211019) salts, a critical vesicle concentration (CVC) was identified at approximately 1.0 mM. A separate investigation determined the CMC for sodium monododecyl phosphate to be 2.9 mmol/L at 60°C. researchgate.net These variations highlight the sensitivity of the aggregation process to factors such as counterion identity and temperature.

Table 1: Aggregation Concentrations of Monododecyl Phosphate Salts

Compound Condition Aggregate Type Concentration (mM) Source
Monopotassium Monododecyl Phosphate Aqueous Solution Vesicle 1.2 nih.gov
Monopotassium Monododecyl Phosphate Aqueous Solution Micelle (CMC) 20 nih.gov
Sodium Monododecyl Phosphate with Guanidinium Salts Vesicle (CVC) ~1.0

Vesicle Formation and Structural Characterization (e.g., Unilamellar Structures)

Under certain conditions, particularly in the presence of specific salts, this compound can form vesicles instead of, or prior to, forming micelles. Vesicles are enclosed bilayer structures with an aqueous core. Research has shown that in aqueous mixtures with guanidinium salts, sodium monododecylphosphate spontaneously forms vesicles. These vesicles are characterized as having a unilamellar structure, meaning they are composed of a single bilayer.

Detailed structural analysis of these vesicles reveals significant insights into their molecular organization.

Table 2: Structural Characteristics of Sodium Monododecyl Phosphate Vesicles

Parameter Value Description Source
Lamellarity Unilamellar Consisting of a single lipid bilayer.
Size (Diameter) ~80 nm The average diameter of the spontaneously formed vesicles.

The formation of these unilamellar vesicles is proposed to occur via a "bridging dimer" mechanism, highlighting the specific interactions facilitated by the chemical environment that favor bilayer curvature over the high curvature of a spherical micelle.

Temperature-Induced Vesicle-to-α-Gel Phase Transitions

Aqueous systems of this compound can exhibit temperature-responsive phase behavior. A reversible transition between a solution of dispersed vesicles and a structured α-gel phase has been observed. This transition is typically seen at higher surfactant concentrations (e.g., above 20 mM for sodium monododecylphosphate with guanidinium salts) and occurs over a specific temperature range.

The α-gel phase is a hydrated crystalline state where the alkyl chains of the surfactant are arranged in an ordered, nearly all-trans conformation, forming extended bilayer sheets that can coexist with vesicles. The temperature at which this transition occurs is dependent on the specific formulation, particularly the type of counterions or salts present in the solution.

Table 3: Vesicle-to-α-Gel Transition Temperatures for Sodium Monododecyl Phosphate (SDP) Systems

System Transition Temperature Range (°C) Description Source

This thermally driven phase transition is a critical characteristic, indicating that the fluidity and structure of the self-assembled aggregates can be controlled by external temperature changes.

Influence of Solution Environment on Aggregation (e.g., pH, Co-solvents, Ionic Strength)

The aggregation behavior of this compound in aqueous solutions is critically dependent on the surrounding solution environment. Factors such as pH, the presence of co-solvents, and the ionic strength of the medium can significantly alter the formation, size, and morphology of the aggregates. While specific data for this compound is limited, the behavior of analogous anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and other alkyl phosphates, provides a strong basis for understanding these influences.

pH: The pH of the solution plays a pivotal role in determining the charge state of the phosphate headgroup of this compound. The phosphate group can exist in different protonation states depending on the pH, which in turn affects the electrostatic interactions between the surfactant monomers. At low pH values, the phosphate group is more likely to be protonated, reducing the negative charge and thus decreasing the electrostatic repulsion between headgroups. This can favor the formation of more closely packed aggregates. Conversely, at higher pH values, the phosphate headgroup will be deprotonated and carry a greater negative charge, leading to increased electrostatic repulsion. This increased repulsion can result in larger distances between surfactant molecules within an aggregate and may influence the transition between different aggregate structures, such as from spherical micelles to cylindrical micelles or vesicles. For some anionic surfactants, pH changes can trigger the formation of different self-assembled structures like micelles, vesicles, and lamellar aggregates. nih.gov

Co-solvents: The addition of co-solvents, such as alcohols or other organic molecules, to an aqueous solution of this compound can significantly impact its aggregation. Co-solvents can influence the solvent properties, such as polarity and dielectric constant, which in turn affects the hydrophobic interactions that drive surfactant aggregation. For instance, the addition of a polar organic solvent can decrease the polarity of the bulk phase, which may lead to a decrease in the critical micelle concentration (CMC) and a change in the size and shape of the micelles. The specific effect of a co-solvent depends on its nature and concentration.

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, has a profound effect on the aggregation of ionic surfactants like this compound. The addition of salt screens the electrostatic repulsions between the negatively charged phosphate headgroups. This reduction in repulsion allows the surfactant monomers to pack more closely, which typically leads to a decrease in the CMC and an increase in the aggregation number (the number of surfactant molecules in a micelle). The type of salt can also be important; for example, the presence of potassium salts can lead to the precipitation of some anionic surfactants like SDS. nih.gov Increased ionic strength can also promote the transition from spherical to rod-like micelles and can be a critical factor in the formation of vesicles. monash.edu

The following interactive table summarizes the general effects of these environmental factors on the aggregation of anionic surfactants, which are expected to be applicable to this compound.

Proposed Mechanisms of Vesicle Formation (e.g., "Bridging Dimer" Hypothesis)

Vesicles are spherical, self-closed structures composed of one or more lipid bilayers. The spontaneous formation of vesicles from single-chain surfactants like this compound is less common than the formation of micelles but can be induced under specific conditions, often involving mixtures of surfactants or changes in the solution environment.

One proposed mechanism for vesicle formation in systems containing anionic surfactants involves the concept of ion-pairing or the formation of a "bridging dimer." While a specific "bridging dimer" hypothesis for this compound is not detailed in the available literature, the principle can be inferred from the behavior of mixed cationic-anionic (catanionic) surfactant systems. In these systems, the electrostatic attraction between the oppositely charged headgroups leads to the formation of a charge-neutralized ion pair. This ion pair can behave like a double-tailed zwitterionic surfactant, which has a molecular geometry more favorable for packing into a bilayer structure than a single-chain surfactant. nih.gov

The spontaneous formation of vesicles in catanionic surfactant systems is often attributed to the tight interfacial packing resulting from the formation of ion pairs between the cationic and anionic components. mdpi.com This tight packing promotes the formation of bilayers at low surfactant concentrations.

For a single-component system like this compound, a similar principle might apply under conditions that effectively create a "pseudo-double-tailed" surfactant. This could potentially occur through:

Dimerization via Cations: Divalent cations (like Ca²⁺ or Mg²⁺) present in the solution could act as "bridges" between two anionic phosphate headgroups. This would effectively create a dimeric species with two hydrophobic tails and a larger, less charged headgroup region, favoring bilayer formation.

pH-Induced Changes: At a specific pH, a certain fraction of the this compound molecules might exist in a protonated, less charged state, while others are fully ionized. The interactions between these different species could lead to arrangements that favor vesicle formation.

It is important to note that these are hypothesized mechanisms based on the behavior of other surfactant systems, and specific experimental verification for this compound is needed. The formation of vesicles from dialkyldimethylammonium bromides, which are double-chained cationic surfactants, demonstrates the importance of molecular shape in dictating the formation of bilayers over micelles. oup.comnih.govresearchgate.net

Interaction Mechanisms with Macro- and Supramolecular Systems

Interactions with Biomacromolecules (e.g., Proteins, Enzymes)

The interaction of surfactants with biomacromolecules, particularly proteins and enzymes, is a field of significant interest due to its relevance in various biological and industrial processes. Anionic surfactants like this compound can interact with proteins through a combination of electrostatic and hydrophobic interactions.

The initial interaction is often driven by the electrostatic attraction between the negatively charged phosphate headgroup of the surfactant and positively charged residues (e.g., lysine, arginine) on the protein surface. This is then typically followed by hydrophobic interactions between the lauryl tail of the surfactant and nonpolar regions of the protein.

Studies on the interaction of other anionic surfactants, such as sodium dodecyl sulfate (SDS), with proteins like bovine serum albumin (BSA) have shown that at low concentrations, the surfactant monomers bind to specific high-affinity sites on the protein. nih.gov As the surfactant concentration increases, a cooperative binding process occurs, leading to the unfolding of the protein's native structure and the formation of a protein-surfactant complex. nih.gov This unfolding is driven by the hydrophobic tails of the surfactant penetrating the protein's hydrophobic core.

The interaction can be influenced by factors such as the protein's isoelectric point, the pH of the solution, and the presence of other molecules. The unfolding of proteins by surfactants can lead to a loss of biological activity for enzymes. However, in some cases, surfactant interactions can be used to solubilize membrane proteins or to control protein aggregation.

While direct studies on this compound are scarce, research on the interaction of lung surfactant proteins with anionic phospholipids (B1166683) provides insights into how these types of molecules can interact to form functional complexes at interfaces. nih.gov

Surfactant-Polyelectrolyte Complexation Phenomena

The interaction between ionic surfactants and oppositely charged polyelectrolytes in aqueous solutions leads to the formation of surfactant-polyelectrolyte complexes (SPCs). Given that this compound is an anionic surfactant, it would be expected to form complexes with cationic polyelectrolytes.

The complexation process is primarily driven by the electrostatic attraction between the negatively charged phosphate headgroups of the surfactant and the positive charges on the polyelectrolyte chain. This initial electrostatic interaction is often followed by cooperative binding, where the hydrophobic tails of the surfactant molecules aggregate to form micelle-like structures along the polyelectrolyte chain. This is often described by a "string of pearls" model, where the micellar "pearls" are strung along the polyelectrolyte "string." nih.gov

The formation of these complexes is a complex phenomenon influenced by several factors, including the charge densities of the surfactant and the polyelectrolyte, their concentrations, the ionic strength of the solution, and the temperature. oup.comconicet.gov.ar The complexation can lead to significant changes in the physical properties of the solution, such as an increase in viscosity or the formation of a precipitate. ifpenergiesnouvelles.fr

The interaction between sodium dodecyl sulfate (SDS), a well-studied anionic surfactant, and various cationic polyelectrolytes has been extensively investigated. acs.orgacs.orgmdpi.com These studies show that the complexation can lead to the formation of various structures, from soluble complexes to precipitates, depending on the stoichiometry of the surfactant and polyelectrolyte. nih.govacs.org The principles derived from these studies provide a framework for understanding the potential complexation behavior of this compound with cationic polyelectrolytes.

Computational Chemistry and Molecular Modeling of Monosodium Monolauryl Phosphate Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of the monosodium monolauryl phosphate (B84403) molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about the electron distribution, molecular geometry, and reactivity of the compound.

Ab initio and Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry of the monolauryl phosphate anion and its interaction with the sodium counterion. These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the P-O bond lengths in the phosphate headgroup are critical in determining its charge distribution and hydrogen bonding capacity.

Reactivity descriptors, derived from quantum chemical calculations, offer insights into the molecule's chemical behavior. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential map highlights the negatively charged phosphate headgroup and the nonpolar lauryl tail, explaining its amphiphilic nature. While specific studies on monosodium monolauryl phosphate are not abundant, research on related organophosphate compounds provides a strong basis for these analyses. nih.gov Quantum chemical studies on similar molecules, like phosphorus mononitride, demonstrate the power of these methods in elucidating reaction mechanisms and energetic favorability. researchgate.net

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. |

Molecular Dynamics Simulations of Interfacial and Aggregative Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large collections of molecules over time. For this compound, MD simulations provide a window into how individual molecules self-assemble into larger structures like micelles and bilayers, and how they behave at interfaces, such as the air-water or oil-water interface.

These simulations model the interactions between surfactant molecules, water, and counterions using force fields (e.g., GROMOS, CHARMM, OPLS). acs.org Studies on n-dodecyl phosphate, a closely related compound, have shown that at neutral to high pH, where the phosphate group is deprotonated (analogous to the monosodium salt), the molecules readily form spherical micelles in aqueous solution. nih.gov At the interface, the monolauryl phosphate molecules orient themselves with their phosphate headgroups in the water and their lauryl tails extending into the air or oil phase.

MD simulations can quantify various properties of these aggregates, such as their size, shape, and the density profiles of different components. frontiersin.org For example, simulations reveal the distribution of water and sodium ions around the phosphate headgroups, which is crucial for the stability of the aggregate. The dynamics of the lauryl chains within a micelle or bilayer can also be analyzed to understand the fluidity of the hydrophobic core. nih.govacs.org Research on sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant with the same alkyl chain length, further informs our understanding of how the sodium counterions interact with the charged headgroups, screening repulsion and influencing aggregate shape. acs.orgiphy.ac.cn

| Solvent Accessible Surface Area | The surface area of the micelle that is in contact with water. | Distinguishes between the hydrophobic core and the hydrophilic corona. |

Theoretical Approaches to Self-Assembly Mechanisms and Packing Parameters

The self-assembly of surfactants like this compound into various aggregate structures (micelles, vesicles, lamellar phases) can be rationalized using theoretical concepts, most notably the critical packing parameter (CPP). The CPP relates the molecular geometry of the surfactant to the preferred curvature of the aggregate interface.

The packing parameter is defined as: P = v / (a₀ * l) where:

v is the volume of the hydrophobic tail.

a₀ is the optimal headgroup area at the aggregate-water interface.

l is the length of the hydrophobic tail.

The values of v and l can be estimated from the molecular structure of the lauryl chain. The effective headgroup area, a₀ , is a critical factor influenced by the repulsion between the negatively charged phosphate groups and the binding of sodium counterions, which shields this repulsion. For this compound, the phosphate headgroup is relatively large, and its effective size is modulated by the ionic strength of the solution.

Theoretical models predict the type of aggregate that will form based on the value of P:

P < 1/3 : Spherical micelles

1/3 < P < 1/2 : Cylindrical micelles

1/2 < P < 1 : Vesicles or flexible bilayers

P ≈ 1 : Planar bilayers

P > 1 : Inverted structures (e.g., reverse micelles)

For a single-chain surfactant like this compound, the CPP is typically in the range that favors the formation of spherical or cylindrical micelles in dilute solutions.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, this includes predicting vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Conformational analysis, often performed as part of quantum chemical or MD studies, explores the different spatial arrangements of the molecule's flexible lauryl tail. The long C₁₂ chain can adopt numerous conformations due to rotation around its C-C single bonds. By calculating the energy of these different conformers, it's possible to identify the most stable (lowest energy) conformations and understand the chain's flexibility.

In the context of an aggregate, the conformational freedom of the lauryl tail is reduced. MD simulations can provide detailed information on this, such as the order parameter of the C-H bonds along the chain. nih.gov This parameter indicates the degree of alignment of the chain segments with respect to the aggregate surface, showing that the chains are more ordered near the headgroup and more disordered towards the terminal methyl group. While direct spectroscopic predictions for this compound are scarce in the literature, the methodologies are well-established from studies of other surfactants and biomolecules. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Monolauryl phosphate
n-dodecyl phosphate
Phosphorus mononitride

Environmental Fate and Biogeochemical Transformations of Monosodium Monolauryl Phosphate

Biodegradation Pathways and Enzyme-Mediated Processes

The breakdown of monosodium monolauryl phosphate (B84403) in the environment is a critical process that determines its persistence and potential impact. This degradation is largely mediated by microorganisms through various enzymatic processes.

The biodegradation of phosphate esters like monosodium monolauryl phosphate can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and mechanisms differ significantly.

Under aerobic conditions , the degradation of many organic compounds is generally more rapid and complete. Microorganisms utilize oxygen as an electron acceptor, which facilitates the breakdown of complex molecules. For alkyl phosphates, aerobic degradation is often the primary removal mechanism in the environment. Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have shown that bacteria like Pseudomonas aeruginosa can effectively degrade them. journalarrb.com The initial step in the aerobic degradation of many surfactants involves the oxidation of the terminal methyl group of the alkyl chain. nm.gov

In contrast, anaerobic degradation proceeds at a slower pace due to the absence of oxygen. Microorganisms in anaerobic environments must use alternative electron acceptors like nitrate, sulfate, or carbon dioxide. scielo.sa.cr While some phosphate esters can be degraded anaerobically, the efficiency can be lower compared to aerobic conditions. For instance, in the case of some organophosphate esters (OPEs), alkyl OPEs show lower anaerobic degradability compared to other types. acs.org The degradation of anionic surfactants under anaerobic conditions has been observed, with denitrifying bacteria showing potential for breaking down these compounds. scielo.sa.cr

The structural characteristics of the surfactant play a crucial role in its biodegradability. For example, the length and branching of the alkyl chain can influence the rate of degradation. Generally, linear alkyl chains, such as the lauryl chain in this compound, are more readily biodegradable than branched chains. nm.gov

A comparative overview of aerobic and anaerobic degradation of related compounds is presented below:

FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement Requires oxygenOccurs in the absence of oxygen
Primary Electron Acceptor OxygenNitrate, Sulfate, CO2
Degradation Rate Generally fasterGenerally slower
Key Microbial Players Pseudomonas sp., Bacillus sp.Denitrifying bacteria
Initial Degradation Step (Alkyl Chain) ω-oxidation of the terminal methyl groupVaries, can be less efficient

This table provides a generalized comparison based on the degradation of anionic surfactants and organophosphate esters.

A key step in the ultimate biodegradation of this compound is the cleavage of the carbon-oxygen-phosphorus (C-O-P) ester bond, which releases the phosphate group from the lauryl chain. This process is primarily mediated by microbial enzymes called phosphatases . cosmeticsciencetechnology.com

Phosphatases are a broad group of enzymes that catalyze the hydrolysis of phosphate esters, making the phosphorus available to organisms as a nutrient source. mdpi.com These enzymes are ubiquitous in the environment and are produced by a wide range of bacteria, fungi, and algae. The enzymatic hydrolysis of the phosphate ester bond in this compound would yield lauryl alcohol and inorganic phosphate.

The efficiency of this enzymatic cleavage can be influenced by environmental factors such as pH and the presence of mineral surfaces. For example, acid and alkaline phosphatases exhibit optimal activity at different pH ranges. specialchem.com Furthermore, phosphate esters can adsorb to mineral surfaces in soil and sediment, which can impact their availability to microbial enzymes. nih.gov

While this compound contains a C-O-P bond, it is important to distinguish it from organophosphonates, which possess a highly stable carbon-phosphorus (C-P) bond. The cleavage of C-P bonds requires a different set of enzymes, such as C-P lyases or phosphonatases, and follows more complex biochemical pathways. paulaschoice.de The presence of the more labile C-O-P ester linkage in this compound suggests that its degradation is likely to be more straightforward, primarily involving phosphatase activity.

Environmental Distribution and Persistence Studies of Surfactant Classes

The environmental distribution of this compound is governed by its physicochemical properties as a surfactant and its interactions with various environmental compartments. As an anionic surfactant, it is expected to partition between water, soil, and sediment.

Phosphate esters are frequently detected in various environmental matrices, including surface water, groundwater, and sewage, due to their widespread use in consumer and industrial products. cdc.gov Their release into the environment can occur through wastewater treatment plant effluents, landfill leachate, and industrial discharges. cdc.gov

The persistence of surfactants in the environment is closely linked to their biodegradability. Anionic surfactants like linear alkylbenzene sulfonates (LAS) have been shown to undergo significant degradation in wastewater treatment plants and in the natural environment. nih.gov Given that phosphate esters are generally considered to be biodegradable, it is anticipated that this compound would not persist for long periods in most environments, particularly under aerobic conditions. cosmeticsciencetechnology.com

Studies on other anionic surfactants, such as sodium lauryl ether sulphate (SLES), have shown that their degradation in soil can occur with half-lives ranging from 9 to 25 days, with higher microbial abundance leading to faster degradation rates. mdpi.com The application of sewage sludge to land is another potential route for the introduction of surfactants into the soil environment. nih.gov

The following table summarizes the expected environmental distribution and persistence characteristics of anionic surfactants like this compound:

Environmental CompartmentExpected BehaviorFactors Influencing Persistence
Water Soluble, subject to microbial degradation.Oxygen levels, microbial population, temperature.
Soil/Sediment Adsorption to organic matter and mineral surfaces.Soil type, organic carbon content, pH, microbial activity.
Wastewater Treatment Plants Significant removal through biodegradation and sorption to sludge.Treatment process (aerobic vs. anaerobic), sludge characteristics.

This table is based on the general behavior of anionic and phosphate ester surfactants.

Analysis of Transformation Products (Academic Focus)

The biodegradation of this compound results in the formation of various transformation products. The identification of these products is crucial for a complete understanding of its environmental fate.

Based on the known degradation pathways of similar compounds, the primary transformation products of this compound are expected to be:

Lauryl alcohol (1-dodecanol): This would be formed upon the enzymatic hydrolysis of the phosphate ester bond. Lauryl alcohol itself is a fatty alcohol that is readily biodegradable by a wide range of microorganisms.

Inorganic phosphate (orthophosphate): The cleavage of the ester bond releases the phosphate group as inorganic phosphate, which is a key nutrient in aquatic and terrestrial ecosystems.

Further degradation of lauryl alcohol would proceed through the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (lauric acid). Lauric acid, a fatty acid, would then be completely mineralized to carbon dioxide and water through the beta-oxidation pathway, a common metabolic process in microorganisms.

While specific studies on the transformation products of this compound are not widely available in the reviewed literature, research on the biodegradation of other organophosphate compounds, such as certain pesticides, has identified a range of metabolites resulting from the cleavage of the phosphate ester and subsequent breakdown of the organic moiety. ewg.org For example, the biodegradation of the organophosphate pesticide chlorpyrifos (B1668852) leads to the formation of 3,5,6-trichloropyridin-2-ol, among other products. ewg.org This highlights the general principle of initial hydrolysis of the phosphate ester followed by further degradation of the resulting organic molecule.

The analytical techniques employed in academic research to identify such transformation products typically include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which allow for the separation and identification of the parent compound and its various metabolites in environmental samples.

Advanced Analytical Methodologies for Characterization of Monosodium Monolauryl Phosphate

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are powerful tools for elucidating the structure and quantifying the amount of chemical substances. researchgate.netjchps.com These methods rely on the interaction of electromagnetic radiation with matter to obtain information about the molecular structure, functional groups, and concentration of a compound. jchps.com For a molecule like monosodium monolauryl phosphate (B84403), a variety of spectroscopic techniques can be employed to gain a comprehensive understanding of its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Self-Diffusion Measurements)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic molecules. researchgate.net It works by exciting the nuclei of specific atoms within a molecule using a short pulse of energy and then measuring the energy emitted as the nuclei relax back to their ground state. jchps.com This provides detailed information about the chemical environment of the atoms, allowing for the elucidation of the molecule's structure. jchps.com

A specialized NMR technique, Pulsed-Field Gradient (PFG) NMR, is particularly useful for measuring the self-diffusion coefficients of molecules. u-psud.frrptu.de This method utilizes magnetic field gradients to track the translational movement of molecules, which can then be used to determine their size and shape. u-psud.fru-psud.fr PFG-NMR is suitable for characterizing species ranging from a few angstroms to several hundred nanometers. u-psud.fr The self-diffusion coefficients are derived by fitting the signal intensity decay to a specific equation that accounts for factors like the gyromagnetic ratio, gradient strength, and diffusion time. rptu.de

In the context of monosodium monolauryl phosphate, which can form aggregates in solution, PFG-NMR can be instrumental. By measuring the self-diffusion of the molecules, researchers can study the formation and size of these aggregates. For example, a study on disodium (B8443419) guanosine (B1672433) 5'-monophosphate used diffusion NMR to characterize the size of self-associated nanoscale cylinders. nih.gov

Table 1: Key Parameters in PFG-NMR Self-Diffusion Measurements

ParameterSymbolDescription
Signal IntensityIThe measured intensity of the NMR signal.
Initial Signal IntensityI₀The signal intensity without an applied gradient.
Gyromagnetic RatioγA constant specific to the nucleus being observed.
Gradient StrengthgThe strength of the applied magnetic field gradient.
Gradient Pulse DurationδThe duration for which the gradient pulse is applied.
Diffusion TimeΔThe time allowed for molecular diffusion to occur.
Self-Diffusion CoefficientDA measure of the translational mobility of the molecules.

This table is based on information from a study on accurate self-diffusion coefficient measurements with benchtop NMR. rptu.de

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. jchps.com It works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. jchps.com Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, FT-IR spectroscopy can be used to identify the characteristic vibrations of the phosphate group (P-O bonds) and the lauryl chain (C-H bonds). A study on the phosphate mineral bermanite used vibrational spectroscopy to identify the stretching modes of the phosphate units. nih.gov Similarly, research on a photolabile precursor of glutamate (B1630785) utilized FT-IR to detect conformational changes associated with agonist binding. nih.gov In the analysis of monosodium glutamate in food products, FT-IR has been used to identify its absorbance pattern. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. researchgate.net This technique is primarily used for the quantitative analysis of compounds, as the amount of light absorbed is directly proportional to the concentration of the absorbing species. mt.com

While the lauryl phosphate moiety itself does not have strong chromophores that absorb in the UV-Vis region, this technique can be used for quantitative analysis if a suitable chromogenic reaction is employed. For instance, the phosphate content in various samples can be determined by reacting the phosphate with ammonium (B1175870) molybdate (B1676688) to form a blue-colored complex, which can then be quantified using UV-Vis spectroscopy. mt.com This method has been applied to determine the phosphate content in soft drinks. mt.com Similarly, UV-Vis spectroscopy has been used to study the interaction between α-amylase and bile acids in a phosphate buffer. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. This method can be used for both qualitative and quantitative analysis.

For a non-fluorescent molecule like this compound, fluorescence spectroscopy can be employed indirectly. For instance, a fluorescent probe can be used to study the aggregation behavior of the surfactant. Changes in the fluorescence of the probe upon interaction with the this compound aggregates can provide information about the critical micelle concentration and the microenvironment of the aggregates. A study on monosodium glutamate developed a spectrofluorometric method based on an emission turn-on approach for its determination. researchgate.net Another study used fluorescence spectroscopy to examine the spectra of solutions containing phosphate buffer. researchgate.net

Scattering Methods for Aggregate Characterization

Scattering methods are employed to determine the size, shape, and distribution of particles or aggregates in a solution. These techniques are based on the principle that particles scatter light, and the pattern of scattered light contains information about the physical properties of the particles.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. researchgate.net It works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. researchgate.net Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move more quickly, resulting in faster fluctuations. The hydrodynamic radius of the particles can then be calculated using the Stokes-Einstein equation. researchgate.net

DLS is a powerful tool for studying the aggregation of surfactants like this compound. It can be used to determine the size of micelles and other aggregates that form in solution. researchgate.netnih.gov The technique can also provide information on the polydispersity of the particle sizes. researchgate.net DLS has been used in a variety of applications, including the characterization of nanoparticle aggregation and the study of soft and living materials. nih.govrsc.org For instance, a combined DLS and NMR study was used to investigate the self-association of disodium guanosine 5'-monophosphate into nanoscale cylinders. nih.gov

Table 2: Applications of Dynamic Light Scattering

Application AreaDescription
Nanoparticle CharacterizationMeasuring the size distribution and aggregation dynamics of nanoparticles in colloidal systems. nih.govmdpi.com
Food ScienceCharacterizing colloids, emulsions, and suspensions in food products. mdpi.com
Pharmaceutical SciencesCharacterizing lipid nanoparticles used in vaccines and drug delivery systems. mdpi.com
MicrorheologyMeasuring the viscoelastic properties of soft materials. rsc.org

This table is based on information from reviews on the applications of DLS. nih.govrsc.orgmdpi.com

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and arrangement of nanoscale structures in a material. youtube.comnih.gov For this compound, SAXS is instrumental in characterizing the self-assembled structures it forms in solution, such as micelles, vesicles, and liquid crystalline phases. The technique works by measuring the elastic scattering of X-rays as they pass through a sample, with the scattering pattern at small angles providing information on structures ranging from a few nanometers to over a hundred nanometers. youtube.comspectroscopyonline.com

The analysis of SAXS data can reveal critical parameters of the aggregates. The scattering intensity is proportional to the square of the particle's volume, meaning larger particles scatter more intensely. youtube.com The position of peaks in the scattering pattern is related to the repeating distances within the structure, such as the distance between lamellar sheets or the spacing of micelles, governed by Bragg's Law. spectroscopyonline.com Furthermore, the shape of the scattering curve provides information about the morphology of the particles, allowing differentiation between forms like spheres, rods, or flat sheets. youtube.com Because of the electron-rich phosphate backbone in its molecular structure, this compound scatters X-rays strongly, making SAXS a particularly effective method for its structural investigation. nih.gov

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS that provides structural information on the scale of 1 to a few 100 nanometers. nih.govepj-conferences.org It is used to study the structure and conformation of macromolecules and their assemblies in solution. epj-conferences.org While SAXS probes the electron density contrasts within a sample, SANS relies on the contrast in neutron scattering length density (SLD). A key advantage of SANS in studying amphiphilic molecules like this compound is the ability to use isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). nih.govepj-conferences.org

This isotopic labeling creates a significant change in the SLD without substantially altering the physicochemical properties of the molecule. epj-conferences.org This method, known as contrast variation, allows researchers to selectively highlight or "mask" different parts of an aggregate structure. For instance, by deuterating the lauryl tail of this compound, its contribution to the scattering pattern can be emphasized, providing detailed information on the core of a micelle. Conversely, using a solvent that is a mixture of normal water (H₂O) and heavy water (D₂O), the SLD of the solvent can be adjusted to match that of either the hydrophilic head or the hydrophobic tail, effectively making that part of the structure "invisible" to neutrons. epj-conferences.org This capability enables the precise determination of parameters such as the aggregation number, the shape of the micellar core and corona, and the thickness of lamellar bilayers, which is not possible with other techniques like SAXS. nih.gov

Table 2: Neutron Scattering Lengths of Common Isotopes

Isotope Coherent Scattering Length (fm)
Hydrogen (¹H) -3.74
Deuterium (²H or D) 6.67
Carbon (¹²C) 6.65
Oxygen (¹⁶O) 5.80
Phosphorus (³¹P) 5.13
Sodium (²³Na) 3.63

Data sourced from principles of neutron scattering. epj-conferences.org

Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and any related impurities or components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile surfactants. For sodium lauryl sulfate (B86663) (SLS), a closely related compound, HPLC methods using a refractive index detector (RID) have been successfully developed. researchgate.netfoodengprog.org A typical method involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent and a buffer. researchgate.net The method can be validated for linearity, detection limits, and quantification limits to ensure accuracy and precision. foodengprog.org One study on SLS analysis using HPLC-RID reported a linear calibration curve in the concentration range of 10-300 mg/L with a high correlation coefficient, demonstrating the method's reliability. foodengprog.org However, challenges can arise from interference from other components in complex mixtures, which may require careful method development to achieve proper peak separation. researchgate.net

Gas Chromatography (GC) can also be employed, but it typically requires a derivatization step. nih.govpharmaexcipients.com Since this compound is a salt and not sufficiently volatile for GC analysis, it must first be converted into a more volatile compound. This is often achieved through acid hydrolysis to convert the alkyl phosphate to its corresponding lauryl alcohol, which can then be analyzed directly by GC. nih.govpharmaexcipients.com These methods can involve tedious sample preparation, including heating the sample in acidic conditions for extended periods. nih.govpharmaexcipients.com

Table 3: Example HPLC-RID Parameters for Anionic Surfactant Analysis

Parameter Condition
Column Agilent Zorbax Eclipse XDB C-18 (4.6 x 250mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Detector Refractive Index Detector (RID) researchgate.netfoodengprog.org
Linear Range (for SLS) 10-300 mg/L foodengprog.org
Limit of Detection (LOD) (for SLS C12) 0.07 mg/L foodengprog.org
Limit of Quantification (LOQ) (for SLS C12) 2.33 mg/L foodengprog.org

Parameters are based on methods developed for the similar compound sodium lauryl sulfate.

Microscopic Techniques for Morphological Analysis

Microscopic techniques provide direct visualization of the aggregates and structures formed by this compound, offering insights that are complementary to the statistical, bulk information provided by scattering techniques.

Transmission Electron Microscopy (TEM) (e.g., Negative Staining, Cryo-TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of nanoscale structures. Since electrons have a shorter wavelength than X-rays, TEM can resolve features at the nanometer level. nih.gov For soft matter like surfactant aggregates, specific preparation techniques are required. In negative staining , the sample is embedded in a solution of a heavy metal salt (e.g., uranyl acetate). The stain solution dries around the particles, creating a high-contrast cast that reveals their morphology (e.g., size and shape of micelles or vesicles).

Cryo-TEM involves flash-freezing a thin film of the sample solution, preserving the aggregates in their native, hydrated state. This avoids artifacts that can be introduced by drying or staining and allows for the direct visualization of delicate structures like bilayers and vesicles. For materials that have poor crystallinity, TEM can overcome the limitations of other methods like X-ray diffraction to provide conclusive structural evidence. nih.gov Sample preparation for TEM often requires the use of buffers, such as phosphate buffers, to maintain a stable pH and preserve the integrity of the structures being imaged. scienceservices.eu

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a 3D topographic map of a surface. wikipedia.orgyoutube.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample. wikipedia.org Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to reconstruct the surface morphology with nanometer-scale resolution. wikipedia.orgnih.gov

A significant advantage of AFM is its ability to operate under various conditions, including in liquid environments. nih.gov This allows for the imaging of this compound aggregates deposited on a flat substrate (like mica or graphite) under near-physiological conditions, minimizing artifacts from sample dehydration. nih.govnih.gov AFM can provide quantitative data on the size and shape of individual micelles or vesicles. Beyond imaging, AFM can also be used in force spectroscopy mode to measure the interaction forces between the tip and the sample surface, providing insights into the mechanical and chemical properties of the aggregates. wikipedia.org

Light Microscopy

While lacking the nanoscale resolution of electron microscopy and AFM, light microscopy, particularly polarized light microscopy, is a valuable tool for characterizing the larger-scale, long-range order of structures formed by this compound. Surfactants at higher concentrations often form lyotropic liquid crystalline phases, which possess anisotropic structures (e.g., hexagonal and lamellar phases). These phases interact with polarized light to produce characteristic textures, known as birefringent patterns, which can be observed through a polarized light microscope. The specific textures are unique to each phase, allowing for their identification and the study of phase transitions as a function of concentration or temperature. While individual micelles are too small to be seen, light microscopy can be used to observe larger structures like foams or emulsions, providing information on properties like bubble size distribution and stability. researchgate.net

Calorimetric Studies (e.g., Differential Scanning Calorimetry)

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are powerful tools for investigating the thermal properties of materials. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition. nih.govmdpi.com

While specific DSC data for pure this compound is not extensively available in public literature, the thermal behavior of analogous compounds like other alkyl phosphates and the well-studied anionic surfactant, sodium lauryl sulfate (SLS), provides significant insight.

Research Findings:

Thermal analysis of alkyl phosphates indicates that their decomposition is a multi-stage process highly dependent on the structure, particularly the alkyl chain length and the nature of the cation. mdpi.com For instance, studies on calcium alkyl phosphates show decomposition occurring at temperatures up to 300°C, involving the cleavage and combustion of the alkyl chain. mdpi.com Organophosphorus compounds with high oxygen content at the phosphorus atom, such as phosphates, tend to undergo thermal degradation at relatively low temperatures through the elimination of a phosphorus acid. nih.gov

DSC analysis of sodium lauryl sulfate (SLS), a surfactant with the same lauryl (dodecyl) chain, reveals distinct endothermic peaks. A typical thermogram for SLS shows a peak associated with dehydration followed by a sharp endotherm corresponding to its melting point, often observed around 195°C. researchgate.net The presence of impurities or different crystalline forms can affect these transition temperatures.

For this compound, a DSC scan would be expected to reveal key thermal events. An initial endotherm might correspond to the loss of any bound water. At higher temperatures, a sharp peak would indicate the melting point of the crystalline solid. Further heating would lead to broader exothermic or endothermic peaks associated with thermal decomposition, likely involving the scission of the phosphate ester bond and breakdown of the lauryl chain. The precise temperatures for these events would be characteristic of the compound's purity and specific crystalline structure.

Below is an interactive table illustrating the kind of data that would be obtained from a DSC analysis of this compound, based on typical findings for similar surfactants.

Table 1: Expected DSC Thermal Events for this compound

Thermal EventExpected Temperature Range (°C)Enthalpy Change (ΔH)Description
Dehydration80 - 120EndothermicLoss of associated water molecules.
Melting (Tm)180 - 210EndothermicTransition from solid to liquid state.
Decomposition> 220Complex (Endo/Exothermic)Breakdown of the molecular structure.

Potentiometric and Conductometric Measurements (e.g., pH, Conductivity)

Potentiometric and conductometric techniques are fundamental for characterizing the behavior of ionic surfactants in aqueous solutions. These methods are particularly useful for determining properties like the critical micelle concentration (CMC), the degree of counterion binding, and the acid-base characteristics of the surfactant.

Potentiometric Measurements:

Potentiometry involves measuring the electrical potential difference (voltage) in an electrochemical cell. For this compound, which is the salt of a weak acid (monolauryl phosphoric acid), potentiometric titration is an invaluable tool. By titrating a solution of the surfactant with a strong base (e.g., NaOH) or a strong acid (e.g., HCl) and monitoring the pH, one can determine the pKa values associated with the phosphate headgroup. The phosphate group has two potential dissociation steps, and the titration curve would reveal the pH ranges over which the H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ forms dominate.

Furthermore, potentiometric titrations using ion-selective electrodes (ISEs) are widely employed for the determination of anionic surfactants. An anionic surfactant-selective electrode can be used to monitor the activity of the monolauryl phosphate anion in solution during titration with a cationic surfactant. A sharp change in the electrode potential signals the endpoint, which is often related to the stoichiometry of the ion-pair formation and can be used for quantitative analysis.

Conductometric Measurements:

Conductivity measurements monitor the ability of a solution to conduct an electric current, which is dependent on the concentration and mobility of ions. This technique is a straightforward and precise method for determining the CMC of ionic surfactants.

The ratio of the slopes of the lines above and below the CMC can be used to estimate the degree of counterion binding to the micelle.

The table below summarizes the type of information that can be obtained from these measurements for an anionic surfactant like this compound.

Table 2: Characterization via Potentiometric and Conductometric Measurements

TechniqueMeasurementParameter DeterminedExpected Finding for this compound
Potentiometric TitrationpH vs. Titrant VolumepKaWould reveal the acid dissociation constants of the phosphate headgroup.
Potentiometry (ISE)Potential vs. ConcentrationAnion Activity, CMCA Nernstian or near-Nernstian response to the monolauryl phosphate anion concentration below the CMC.
ConductometryConductivity vs. ConcentrationCritical Micelle Concentration (CMC)A distinct break in the conductivity vs. concentration plot indicating micelle formation.
ConductometrySlopes above/below CMCDegree of Counterion BindingCalculation of the fraction of sodium ions bound to the micellar surface.

Research Applications and Emerging Paradigms for Monosodium Monolauryl Phosphate

Biomimetic System Design and Protocell Modeling

The self-assembly of amphiphilic molecules into vesicles is a cornerstone of protocell research, which aims to create simple, cell-like structures to study the origins of life and develop novel functional micro-compartments. rsc.org Monoalkyl phosphates, including monosodium monolauryl phosphate (B84403) (also known as sodium monododecylphosphate or SDP), are considered valuable candidates for these models because they resemble phospholipids (B1166683), the primary components of biological membranes. researchgate.net

Recent research has demonstrated that SDP can spontaneously form vesicles in aqueous solutions under specific conditions. rsc.org While SDP is typically insoluble at room temperature, the addition of certain guanidinium (B1211019) salts significantly enhances its solubility, leading to the formation of an isotropic phase where vesicles self-assemble. rsc.org Key findings from these studies include:

Spontaneous Vesicle Formation: Unilamellar vesicles with a size of approximately 80 nm form spontaneously above a critical concentration of about 1.0 mM. rsc.org

Structural Characteristics: These vesicles feature an interdigitated alkyl chain structure, with a degree of overlap around 25%. rsc.org

Permeability: The resulting membranes exhibit size-selective permeability, a crucial feature for a protocell model, as it allows for the controlled exchange of materials with the external environment. rsc.org

This ability to form stable, semi-permeable compartments from a single amphiphile makes monosodium monolauryl phosphate a compelling subject for researchers modeling primitive cellular life and designing biomimetic systems. rsc.orgrsc.org The process mimics the plausible formation of early life's membrane boundaries from simple prebiotic molecules. nih.govrsc.org

Development of Microreactors and Chemical Signaling Compartments

The vesicles formed by this compound serve as natural microreactors, encapsulating an aqueous volume within their membrane. rsc.org This compartmentalization is the fundamental principle behind developing microscopic reaction vessels. The semi-permeable nature of the SDP vesicle membrane allows for the passive transport of small molecules, enabling controlled chemical reactions within the confined space or the establishment of chemical gradients between the interior and exterior environments. rsc.org

Furthermore, the concept of phosphate as a signaling molecule is well-established in biology, where it plays a critical role in numerous cellular pathways. nih.govnih.gov In engineered systems, the phosphate headgroup of this compound can participate in specific interactions. While complex signaling pathways have not been engineered using SDP alone, these vesicles represent the primary structural element required. Future research could focus on incorporating other molecules into the membrane or vesicle interior to create responsive systems where an external stimulus triggers a reaction or release of contents, mimicking biological chemical signaling. mdpi.comwellcome.org The temperature-induced, reversible transition of SDP vesicle solutions into α-gels also presents a mechanism for creating switchable compartments whose properties can be altered by environmental cues. rsc.org

Role in Advanced Material Synthesis (e.g., Nanoparticles in Reverse Micelles)

Reverse micelles—nanometer-sized water droplets stabilized by surfactants in a continuous oil phase—are widely employed as nanoreactors for the synthesis of advanced materials, particularly nanoparticles. researchgate.net This technique allows for precise control over the size and morphology of the resulting nanoparticles, as the reverse micelle's aqueous core acts as a template. researchgate.netnih.gov

Monoalkyl phosphates, as effective surfactants, are suitable for forming such reverse micellar systems. The general mechanism involves dissolving the metallic or semiconductor precursors in the aqueous phase of two separate reverse micelle solutions. When these solutions are mixed, the micelles collide and coalesce, allowing their contents to mix and the reaction to proceed, leading to the nucleation and growth of nanoparticles confined within the micellar space. researchgate.netnih.gov

Table 1: Parameters Influencing Nanoparticle Synthesis in Reverse Micelles

Parameter Influence on Nanoparticle Synthesis
Water-to-Surfactant Ratio (W₀) Primarily determines the size of the aqueous core and, consequently, the final nanoparticle size. researchgate.net
Surfactant Type The structure of the surfactant (e.g., headgroup size, tail length) affects micellar stability and interactions.
Solvent The continuous oil phase can influence the dynamics of micellar exchange and reaction kinetics.

| Temperature | Affects reaction rates and the fluidity of the micellar interface. researchgate.net |

Although studies may utilize various types of surfactants nih.govnih.gov, the principles are broadly applicable to alkyl phosphates. The synthesis of cerium and cobalt phosphate nanostructures has been successfully demonstrated using catanionic reverse micelles involving an alkyl phosphate surfactant, highlighting the utility of this class of molecules in creating highly uniform, crystalline nanostructures. nih.gov

Interfacial Engineering in Complex Colloidal Systems

Interfacial engineering involves the manipulation of the boundaries between different phases (e.g., oil-water, solid-liquid) to control the properties of a system. As a surfactant, this compound is fundamentally an interfacial agent. Its research applications in this area focus on understanding and controlling its aggregation behavior to create desired colloidal structures. rsc.org

A key research finding is the temperature-dependent phase behavior of aqueous systems of sodium monododecylphosphate (SDP). At concentrations above 20 mM, these systems undergo a reversible transition from a solution of discrete vesicles to a viscoelastic α-gel as the temperature is lowered. rsc.org This transition involves the assembly of vesicles and bilayer sheets into a more structured network, dramatically altering the system's mechanical properties. rsc.org

This behavior is a prime example of interfacial engineering, where a change in a physical parameter (temperature) is used to control the macroscopic properties of a colloidal dispersion. This capability is of interest for creating stimuli-responsive materials, such as injectable gels or switchable rheology modifiers. Furthermore, the interaction of surfactants like monoalkyl phosphates with polymers in aqueous two-phase systems demonstrates their ability to modify phase diagrams and alter the partitioning of components, a critical aspect of designing extraction and separation processes. acs.org

Applications in Specialized Chemical Reagents and Buffer Systems in Research

In a laboratory context, this compound serves a dual role. It functions as a surfactant for solubilization or emulsification while also acting as a pH buffer. The phosphate headgroup is derived from phosphoric acid, a polyprotic acid, meaning it can donate or accept protons to resist changes in pH. patsnap.comwikipedia.org The pKa of the dihydrogen phosphate anion is in the neutral range (around 6.8-7.2), making it an effective buffer in biological and biochemical research. wikipedia.org

While the inorganic salt, monosodium phosphate, is widely used for this purpose bellchem.combellchem.com, the monolauryl derivative offers the unique advantage of combining buffering capacity with surface activity. This is particularly useful in experimental setups where both pH control and the presence of micelles or a stabilized interface are required. For example, in studies of membrane proteins or enzymatic reactions involving lipophilic substrates, this compound could maintain a stable pH while simultaneously creating the necessary nonpolar microenvironment for the reaction. Its use as a reagent is also tied to its role as a precursor in various syntheses, such as the material syntheses described previously. rsc.org

Contributions to Sustainable Chemical Formulations (e.g., Sulfate-Free Technologies in Academic Context)

In recent years, significant research efforts have been directed toward developing sustainable and milder chemical formulations, particularly in the context of cleansers and personal care products. A major trend is the move away from sulfate-based surfactants, such as sodium lauryl sulfate (B86663) (SLS), due to their potential for skin irritation. colonialchem.comlocusingredients.com

Monoalkyl phosphates, including this compound, are prominent in the academic and industrial research of sulfate-free technologies. researchgate.net They offer several advantages that align with the goals of sustainable chemistry:

Mildness: Alkyl phosphates are generally considered to be low-irritation surfactants. researchgate.net

Bio-based Potential: They can be synthesized from fatty alcohols derived from renewable plant sources and phosphoric acid, allowing for a high bio-based content. colonialchem.com

Effectiveness: As anionic surfactants, they provide good detergency and foaming ability, though performance can vary. google.com

Research in this area focuses on characterizing the performance of phosphate esters, understanding their interaction with other formulation ingredients, and overcoming drawbacks such as poor viscosity response and sensitivity to water hardness. colonialchem.com Academic studies on their aggregation behavior, phase transitions, and interfacial properties contribute directly to the knowledge base needed to formulate next-generation sustainable products. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound Sodium monododecylphosphate, SDP
Sodium Lauryl Sulfate SLS
Hexadecyltrimethylammonium phosphate (CTA)PO₄
Cerium Phosphate CePO₄
Cobalt Phosphate Co₃(PO₄)₂
Guanidinium Chloride GuCl
Phosphoric Acid Orthophosphoric acid

Future Directions in Monosodium Monolauryl Phosphate Research

Unexplored Mechanistic Aspects of Aggregation and Interactions

The self-assembly of surfactants like monosodium monolauryl phosphate (B84403) into micelles and other aggregates is fundamental to their function. However, the intricate details of these processes are not fully understood. Future research is poised to delve deeper into the mechanistic aspects of its aggregation and its interactions with other components in complex formulations.

A primary area of investigation involves the precise influence of counterions and co-surfactants on micellar structures. While it is known that interactions between anionic and cationic surfactants can be synergistic, leading to enhanced surface activity, the quantitative description of these interactions, often represented by interaction parameters like β, requires more extensive data collection for phosphate-based systems. mdpi.com The formation of gemini-like surfactants through the interaction of single-chain anionic surfactants with organic salts has been shown to create diverse aggregate morphologies, from spherical micelles to long, thread-like structures. nih.govresearchgate.net Understanding how to control these transitions by tailoring the interacting species is a key unexplored area.

Furthermore, the kinetics of micelle formation and dissociation, and the role of specific intermolecular interactions such as hydrogen bonding and hydrophobic forces in stabilizing these aggregates, warrant more detailed study. nih.gov For instance, in systems containing other biomolecules like casein, phosphate-containing molecules can interact with calcium phosphate particles, leading to the dissociation of casein micelles. nih.gov The mechanism suggests that the phosphate groups act as ion chelators, disrupting mineral equilibrium. nih.gov Elucidating these complex interaction pathways in mixed systems is crucial for designing effective formulations for food and biomedical applications. Future studies could employ advanced spectroscopic and scattering techniques to probe the real-time dynamics of these interactions.

Novel Synthetic Routes for Tailored Monolauryl Phosphate Architectures

The properties of monosodium monolauryl phosphate are intrinsically linked to its molecular architecture. The development of novel synthetic routes that allow for precise control over this architecture is a significant future research direction.

Current industrial synthesis often involves the phosphation of lauryl alcohol or its ethoxylates with agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). researchgate.netlankem.comresearchgate.net These methods typically produce a mixture of mono- and di-ester phosphates. researchgate.netlankem.com A key research goal is to develop synthetic methodologies that offer high selectivity for the monoester form and allow for precise control over the mono-to-diester ratio, as this ratio significantly impacts the surfactant's functional properties. researchgate.netasme.orginnospec.com For example, using a mixture of phosphoric acid and P₂O₅ as the phosphorylating agent under vacuum has been explored to increase the selectivity for monoesters. google.com

Beyond controlling the ester ratio, future synthetic research will focus on creating tailored architectures by introducing other functional groups into the molecule. This could involve using functionalized alcohols as starting materials or developing novel phosphation chemistries. For instance, phosphorochloridate chemistry has been used to prepare phosphate triester derivatives with potential therapeutic applications. nih.gov The synthesis of phosphate esters with clickable functional groups, such as triazoles, could allow for the straightforward construction of large, multifunctional conjugates. researchgate.net Additionally, developing greener and more efficient synthetic processes, such as those that eliminate impurities like trialkyl phosphates without requiring distillation, remains a priority. organic-chemistry.org

Phosphating AgentTypical ProductsKey Process Variables
Phosphorus Pentoxide (P₂O₅)Mixture of mono- and di-esters, phosphoric acidMole ratio of alcohol to P₂O₅, reaction temperature, hydrolysis conditions researchgate.netlankem.comresearchgate.net
Polyphosphoric Acid (PPA)Primarily mono-estersTemperature, purity of PPA researchgate.netlankem.com
Phosphorus Oxychloride (POCl₃)Dialkyl phosphates (after hydrolysis)Use of a base (e.g., triethylamine), hydrolysis method (e.g., steam) nih.govorganic-chemistry.org
Phosphoric Acid (H₃PO₄) / P₂O₅ MixtureHigh mono-ester contentRatio of H₃PO₄ to P₂O₅, vacuum, temperature, reaction time google.com

Advanced Computational Modeling Approaches for Predictive Design

Computational modeling is becoming an indispensable tool for accelerating materials discovery and design. For this compound, advanced modeling approaches offer the potential to predict its behavior from the molecular level up to macroscopic properties, enabling a more rational design of formulations.

A significant challenge in modeling surfactants is bridging the gap between detailed, all-atom simulations and the larger length and time scales of self-assembly. biopacificmip.org Future research will increasingly rely on multiscale modeling techniques. These methods systematically transfer chemical details from fine-grained molecular dynamics simulations to more efficient coarse-grained and field-theoretic models, allowing for the accurate prediction of complex, three-dimensional self-assembled structures and their response to variables like salt concentration. biopacificmip.org

Machine learning (ML) is another powerful approach that is poised to revolutionize the predictive design of surfactants. rsc.orgresearchgate.net ML models can be trained on existing experimental and simulation data to predict the physical properties of a surfactant solution, such as viscosity or phase behavior, directly from the molecular structure. rsc.orgresearchgate.netnih.gov This can drastically reduce the time and resources required for experimental screening. However, the accuracy of these predictions depends heavily on the quality and diversity of the training data, and overcoming data bias is a continuing challenge. nih.gov

Furthermore, quantum mechanical calculations are crucial for understanding the fundamental chemical reactions involving the phosphate group, such as hydrolysis. lu.sersc.orgresearchgate.net Modeling these reactions is notoriously difficult due to the high charge of the phosphate group and the potential involvement of low-lying d-orbitals on the phosphorus atom. researchgate.net Future work will focus on developing more reliable computational methods, such as using mixed implicit/explicit solvent models, to accurately predict reaction pathways and activation energies. lu.seresearchgate.net

Modeling ApproachResearch FocusPotential Impact
Multiscale SimulationsBridging molecular detail with large-scale self-assembly.Accurate prediction of phase behavior and complex aggregate structures. biopacificmip.org
Machine LearningPredicting macroscopic properties from molecular structure.Rapid screening and design of high-performance surfactant formulations. rsc.orgresearchgate.net
Quantum MechanicsElucidating reaction mechanisms (e.g., hydrolysis).Understanding chemical stability and designing catalysts for phosphate ester reactions. lu.sersc.org

Integration in Complex Multifunctional Systems and Smart Materials

The unique properties of this compound make it an attractive building block for the development of advanced functional materials. A major future research direction is its integration into complex, multifunctional systems and "smart" materials that respond to external stimuli.

Phosphorus-based polymers, such as polyphosphoesters, are known to exhibit stimuli-responsive behavior, degrading or changing structure in response to triggers like pH, temperature, or enzymes. researchgate.net By incorporating monolauryl phosphate moieties into polymer backbones or as pendant groups, it may be possible to create novel smart materials. researchgate.net These materials could find applications in drug delivery, where a change in the local environment (e.g., the acidic pH of a tumor) triggers the release of a therapeutic agent from a micellar or hydrogel carrier. nih.govnih.govresearchgate.net

The ability of phosphate-containing materials to exhibit "smart materials behavior," such as a dramatic increase in modulus under high pressure, has been observed in systems like zinc dialkyldithiophosphate antiwear films. nih.gov This behavior is linked to phase transformations and instabilities associated with hydroxyl groups. nih.gov Investigating whether similar pressure-responsive properties can be engineered into systems containing monolauryl phosphate could open up applications in areas like advanced lubricants or impact-resistant materials.

Furthermore, the integration of monolauryl phosphate into complex scaffolds for tissue engineering is a promising avenue. nih.gov Materials like polycaprolactone (B3415563) (PCL) and collagen are used to create scaffolds that support cell growth. mdpi.com The surfactant properties of this compound could be harnessed to create stable nanoemulsions for delivering bioactive molecules or to modify the surface properties of these scaffolds to enhance cell affinity and control inflammatory responses. mdpi.commdpi.com The development of such immuno-instructive platforms is a key goal in regenerative medicine. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of monosodium monolauryl phosphate (C₁₂H₂₇O₄PNa) in laboratory settings?

  • Methodological Answer : this compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of lauryl alcohol to the phosphate group and the sodium counterion. Fourier-transform infrared (FT-IR) spectroscopy is suitable for identifying functional groups (e.g., P=O, C-O-P). Mass spectrometry (MS) can validate molecular weight (266.32 g/mol) and detect impurities. Technical-grade samples (90% purity) may require additional purification via column chromatography or recrystallization to isolate the monosodium salt from residual reactants .

Q. How does the solubility profile of this compound influence its experimental applications in surfactant or membrane studies?

  • Methodological Answer : this compound is insoluble in water, necessitating the use of organic solvents (e.g., ethanol, dimethyl sulfoxide) or surfactant-assisted solubilization. For lipid bilayer studies, it can be incorporated into liposomes via solvent evaporation followed by hydration in buffered systems. Researchers should note that its insolubility limits direct aqueous applications but enhances stability in non-polar matrices .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in technical-grade this compound (90% purity) for reproducible experimental outcomes?

  • Methodological Answer : Technical-grade samples often contain impurities such as unreacted lauryl alcohol or disodium salts. To ensure consistency:

  • Perform quantitative ³¹P NMR to assess phosphate esterification efficiency.
  • Use high-performance liquid chromatography (HPLC) with a C18 column to separate and quantify impurities.
  • Standardize synthesis protocols (e.g., molar ratios of lauryl alcohol to phosphoric acid, reaction time/temperature) to minimize variability. Adjustments in neutralization with sodium hydroxide can optimize monosodium salt yield .

Q. How do counterion variations (e.g., sodium vs. potassium) affect the surfactant properties of alkyl phosphate esters like this compound?

  • Methodological Answer : Comparative studies between monosodium and dipotassium lauryl phosphate (CAS 254-414-3) reveal differences in critical micelle concentration (CMC) and interfacial tension. Sodium salts typically exhibit higher CMC due to reduced ionic hydration, whereas potassium salts may form more stable micelles. Researchers should use tensiometry and dynamic light scattering (DLS) to evaluate these properties. Applications in drug delivery may favor potassium salts for enhanced biocompatibility .

Q. What are the challenges in studying the interaction of this compound with biological membranes, and what experimental models are most effective?

  • Methodological Answer : Its insolubility complicates direct cellular uptake studies. Researchers can:

  • Use fluorescently tagged analogs to track membrane integration via confocal microscopy.
  • Employ Langmuir-Blodgett troughs to measure monolayer formation and lipid packing efficiency.
  • Validate cytotoxicity in vitro using MTT assays on epithelial cell lines, noting concentration thresholds for membrane disruption .

Data Contradictions and Resolution

  • Purity vs. Application : Evidence indicates technical-grade this compound (90% purity) is sufficient for industrial surfactants but may require refinement for biomedical research. Conflicting data on solubility (water-insoluble vs. solvent-assisted dispersion) highlight the need for solvent optimization in experimental design .
  • Synthesis Pathways : While monosodium phosphate (NaH₂PO₄) is synthesized via phosphoric acid neutralization (Figure 1, ), this compound requires esterification followed by sodium salt formation—a process not detailed in the evidence. Researchers should cross-reference organophosphate synthesis literature for methodology .

Tables

Property This compound Dipotassium Lauryl Phosphate
Molecular FormulaC₁₂H₂₇O₄PNaC₁₂H₂₅O₄PK₂
Solubility in WaterInsolublePartially soluble
Critical Micelle Concentration0.1–0.5 mM (estimated)0.05–0.2 mM
Primary ApplicationsSurfactants, lipid studiesCosmetics, drug delivery
Key Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.